molecular formula C34H26F2N4O5 B1602296 ZnAF-1F CAS No. 443302-08-7

ZnAF-1F

Cat. No. B1602296
M. Wt: 608.6 g/mol
InChI Key: PUDBCJSXTISPOO-UHFFFAOYSA-N
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Description

ZnAF-1F is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the parent compound ZnAF-1, which is a zinc-based metalloprotein. ZnAF-1F is a versatile compound that has been used in a variety of biomedical and biophysical experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for ZnAF-1F.

Scientific Research Applications

Fluorescent Probes for Zinc

ZnAF-1F has been developed as a novel fluorescent probe for Zn²⁺, primarily due to its visible range excitation and emission wavelengths. This property minimizes cell damage and autofluorescence during excitation. Its low quantum yields under physiological conditions (pH 7.4) increase significantly upon Zn²⁺ addition, making it highly sensitive and suitable for biological applications. ZnAFs show selective fluorescence in the presence of Zn²⁺, unaffected by other cations like Ca²⁺ and Mg²⁺, or pH changes. This selectivity and stability in fluorescence make ZnAF-1F an excellent tool for cellular applications, such as measuring intracellular Zn²⁺ changes in cultured cells and hippocampal slices (Hirano, Kikuchi, Urano, & Nagano, 2002).

Ratiometric Imaging of Zinc Ion

ZnAF-1F is significant for its ability in ratiometric imaging, where its excitation maximum shifts due to Zn²⁺ under physiological conditions. This enables precise data collection, minimizing artifacts from external factors. ZnAF-1F’s unique properties allow for quantitative analysis of intracellular Zn²⁺ concentration changes, aiding in the study of Zn²⁺'s biological functions (Maruyama, Kikuchi, Hirano, Urano, & Nagano, 2002).

Monitoring Zinc Ion Release from Pancreatic Cells

ZnAF-1F has been used to fabricate fluorescence-based zinc ion-sensing glass slides. These slides, modified with ZnAF-2 (a zinc ion indicator), have been effectively used to monitor zinc ion release from beta pancreatic cells. The high selectivity and rapid response of these sensors to zinc ion release at nanomolar levels demonstrate the potential of ZnAF-1F in biomedical research, particularly in studying pancreatic functions and diabetes (Crivat, Kikuchi, Nagano, Priel, Hershfinkel, Sekler, & Rosenzweig, 2006).

Synaptic Release of Zn²⁺ in Hippocampal Slices

ZnAF-1F has been crucial in developing fluorescent Zn²⁺ sensor molecules with varying affinities, aiding in the visualization of synaptic release of Zn²⁺ in hippocampal slices. These sensors, including ZnAF-1F, are highly selective, not fluorescing in the presence of other metal ions and capable of rapid Zn²⁺ detection. This technology has provided unprecedented insight into the regional distribution and dynamics of Zn²⁺ in the brain, enhancing our understanding of neurological functions and disorders (Komatsu, Kikuchi, Kojima, Urano, & Nagano, 2005).

Safety And Hazards

Specific hazards are not available .

properties

IUPAC Name

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDBCJSXTISPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26F2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585020
Record name 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZnAF-1F

CAS RN

443302-08-7
Record name 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
T Hirano, K Kikuchi, Y Urano… - Journal of the American …, 2002 - ACS Publications
… low quantum yields of 0.004 for ZnAF-1F and 0.006 for ZnAF-2F … increased up to 69-fold for ZnAF-1F and 60-fold for ZnAF-2F. … On the other hand, the Zn 2+ complexes of ZnAF-1F and …
Number of citations: 474 pubs.acs.org
Y Suzuki, K Yokoyama - Biosensors, 2015 - mdpi.com
… The quantum yields of ZnAF-1F and ZnAf-2F are 0.004 and … increased up to 69-fold for ZnAF-1F and 60-fold for ZnAF-2F. … On the other hand, the Zn 2+ complexes of ZnAF-1F and ZnAF…
Number of citations: 96 www.mdpi.com
Z Dai, JW Canary - New Journal of Chemistry, 2007 - pubs.rsc.org
… produces ZnAF-1F and ZnAF-2F, shifting their pK a to 4.9. Upon binding 1 equivalent of Zn(II) at pH 7.4, their fluorescence is enhanced by 69- and 60-fold, respectively. Thus, ZnAF-1F …
Number of citations: 173 pubs.rsc.org
J Wang, Y Xiao, Z Zhang, X Qian, Y Yang… - Journal of Materials …, 2005 - pubs.rsc.org
The development and intracellular applications of a water-soluble Zn(II) sensor (WZS) are described. 4-Aminonaphthalimide is used as the fluorophore of WZS for its high photostability, …
Number of citations: 118 pubs.rsc.org
YY TANG, CH LUO, ZY WU, GL SHEN, RQ YU - Acta Chimica Sinica, 2007 - sioc-journal.cn
Zn 2+ is an essential component for many enzymes and transcription factors, in which it plays structural or catalytic roles, so its detection is of great biological significance. The …
Number of citations: 7 sioc-journal.cn
EL Que, DW Domaille, CJ Chang - Chemical reviews, 2008 - ACS Publications
… Fluorination produces improved ZnAF-1F ( 22) and ZnAF-2F ( 23) probes with almost no background fluorescence (Φ = 0.004 for ZnAF-1F, Φ = 0.006 for ZnAF-2F) and enhanced turn-…
Number of citations: 103 pubs.acs.org
LM Hyman, KJ Franz - Coordination chemistry reviews, 2012 - Elsevier
… Fluorinating the xanthene rings to give ZnAF-1F and ZnAF-2F results in probes with greater than 60-fold turn-on responses, making them easier to visualize in cellular systems [61]. All …
Number of citations: 302 www.sciencedirect.com
JL Wolford, Y Chishti, Q Jin, J Ward, L Chen, S Vogt… - PLoS …, 2010 - journals.plos.org
The pluripotency of human embryonic stem cells (hESCs) is important to investigations of early development and to cell replacement therapy, but the mechanism behind pluripotency is …
Number of citations: 24 journals.plos.org
KP Carter, AM Young, AE Palmer - Chemical reviews, 2014 - ACS Publications
… In an effort to lower the pK a and further decrease background fluorescence, ZnAF-1F and ZnAF-2F were created by substitution of fluorine at the ortho-position of the phenolic hydroxyl …
Number of citations: 166 pubs.acs.org
DW Domaille, EL Que, CJ Chang - Nature chemical biology, 2008 - nature.com
… Fluorinated derivatives ZnAF-1F and ZnAF-2F exhibit almost negligible background fluorescence (Φ = 0.004 and 0.006, respectively) and improved turn-on responses (60- to 69-fold) …
Number of citations: 145 www.nature.com

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